3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a compound with the molecular formula C13H15ClN2O and a molecular weight of 250.724. It is primarily used in proteomics research and is known for its unique structure, which includes an indole moiety .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide are currently unknown. This compound is a subject of ongoing research, and its specific targets within the body are yet to be identified .
Mode of Action
As with its targets, the specific interactions this compound has with its targets and the resulting changes are still under investigation .
Biochemical Pathways
It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Its impact on bioavailability is also currently unknown .
Result of Action
As research progresses, we will gain a better understanding of how this compound affects cells and molecules within the body .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Biochemical Analysis
Biochemical Properties
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide plays a crucial role in biochemical reactions, particularly in the context of proteomics. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, the indole moiety in this compound can engage in π-π interactions with aromatic amino acids in proteins, further influencing protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the rates of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound can inhibit certain proteases by occupying their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The extent of these effects can diminish over time as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, potentially leading to secondary biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its affinity for certain biomolecules . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, this compound can accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins .
Preparation Methods
The synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves the reaction of tryptamine with a chlorinated propanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide can be compared with other indole derivatives, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Similar structure but with a carbazole moiety instead of a simple indole.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Contains an isobutylphenyl group, offering different biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Features a methoxynaphthalene group, which can alter its chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXWASJTNADKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343283 |
Source
|
Record name | 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93187-18-9 |
Source
|
Record name | 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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